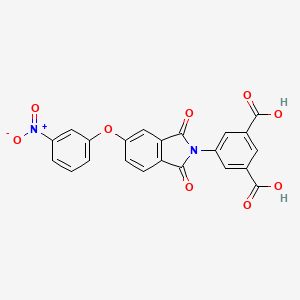

5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid

Description

5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid (CAS: 5233-13-6) is a structurally complex derivative of isophthalic acid, featuring a nitro-substituted phenoxy group and a phthalimide moiety . This compound’s unique architecture combines electron-withdrawing nitro groups and rigid aromatic systems, making it a candidate for specialized applications in coordination chemistry, polymer science, or metal-organic frameworks (MOFs).

Properties

IUPAC Name |

5-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N2O9/c25-19-17-5-4-16(33-15-3-1-2-13(9-15)24(31)32)10-18(17)20(26)23(19)14-7-11(21(27)28)6-12(8-14)22(29)30/h1-10H,(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVRJSMFWYUKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367954 | |

| Record name | STK010162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5233-13-6 | |

| Record name | STK010162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid typically involves multiple steps. One common synthetic route includes the following steps:

Cyclization: Formation of the dioxoisoindolinyl moiety through a cyclization reaction.

Coupling: The final step involves coupling the nitrophenoxy and dioxoisoindolinyl intermediates with isophthalic acid under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, modulating their activity. The dioxoisoindolinyl moiety may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s nitro and phthalimide substituents distinguish it from other isophthalic acid derivatives. Key comparisons include:

- 5-[(4-Carboxybenzyl)oxy]isophthalic Acid (CIA): Structure: Tricarboxylate ligand with a bent conformation (dihedral angle: 87.78° between benzene rings) . Interactions: Forms a 3D hydrogen-bonded network via O–H⋯O bonds, enhancing crystallinity .

Diethyl 5-Nitroisophthalate :

- Structure : Esterified nitro-isophthalic acid derivative .

- Applications : Intermediate in organic synthesis; ester groups reduce hydrophilicity compared to free carboxylic acids.

- Contrast : The target compound’s free carboxylic acid groups enable coordination to metal ions or participation in polycondensation reactions, unlike the esterified analog .

5-tert-Butyl Isophthalic Acid :

Data Table: Key Properties of Compared Compounds

Biological Activity

5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Nitrophenoxy Group : This moiety is known for its ability to interact with various biological targets.

- Dioxoisoindolinyl Moiety : This part of the molecule may enhance its biological efficacy through stabilization and interaction with cellular components.

- Isophthalic Acid Backbone : This structure contributes to the compound's solubility and reactivity.

The biological activity of 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid is primarily attributed to its interaction with specific enzymes and receptors. The nitrophenoxy group can modulate enzyme activity, while the dioxoisoindolinyl moiety may stabilize these interactions, enhancing the compound's overall efficacy.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Studies have shown that compounds similar to 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid can inhibit cancer cell proliferation by targeting the raf kinase pathway, which is crucial in tumor growth regulation .

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation through modulation of inflammatory pathways .

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in therapeutic applications .

Case Studies

Several case studies have explored the biological effects of similar compounds. For instance:

- Study on Antitumor Effects :

-

Inflammation Model :

- In vitro studies revealed that certain derivatives could significantly reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages for 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)benzoic acid | Benzoic Acid Backbone | Moderate anticancer activity |

| 5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)terephthalic acid | Terephthalic Acid Backbone | Limited antimicrobial effects |

| 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid | Isophthalic Acid Backbone | Enhanced anticancer and anti-inflammatory effects |

Q & A

Q. What safety protocols are essential for handling 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid in laboratory settings?

- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Key protocols include:

- Use of PPE (gloves, goggles, lab coats) to avoid direct contact.

- Storage in a ventilated area away from oxidizers and incompatible reagents.

- Immediate containment of spills using inert absorbents and disposal via hazardous waste channels.

- Compliance with federal/state regulations for chemical disposal .

- Emergency procedures should reference TCI America’s SDS and Chemtrec contacts for spill management .

Q. How can researchers optimize the synthesis of this compound using design of experiments (DoE)?

- Methodological Answer : Apply factorial design to minimize experimental runs while maximizing data quality:

- Identify critical variables (e.g., reaction temperature, molar ratios, catalyst loading) and define their ranges.

- Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions.

- Validate predictions with confirmatory experiments and adjust parameters iteratively .

- Tools like ANOVA can statistically assess the significance of each factor .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways involving this compound?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT) with information science to streamline reaction design:

- Use reaction path search algorithms (e.g., GRRM) to map potential intermediates and transition states.

- Apply machine learning to prioritize experimental conditions based on computational data.

- Validate predictions with spectroscopic techniques (e.g., NMR, IR) to confirm product formation .

- Integrate feedback loops where experimental results refine computational models .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Address discrepancies through systematic validation:

- Replicate experiments under standardized conditions (e.g., pH, solvent purity, temperature).

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to cross-validate biological effects.

- Apply meta-analysis to identify trends across studies and isolate confounding variables (e.g., batch variability, impurities) .

- Collaborate with computational chemists to model structure-activity relationships (SAR) and refine hypotheses .

Q. What advanced analytical techniques are recommended for characterizing its reactive intermediates?

- Methodological Answer : Employ a multi-technique approach:

- Time-resolved spectroscopy (TRES) : Monitor short-lived intermediates during reactions.

- Mass spectrometry (HRMS/MS) : Identify fragmentation patterns and transient species.

- X-ray crystallography : Resolve 3D structures of stable intermediates or co-crystals.

- EPR spectroscopy : Detect radical intermediates formed via nitro group reduction .

Q. How can interdisciplinary methodologies enhance research on this compound’s environmental impact?

- Methodological Answer : Integrate chemical engineering and ecological modeling:

- Study degradation pathways using membrane separation technologies (e.g., HPLC-MS) to isolate breakdown products.

- Apply life cycle assessment (LCA) to evaluate persistence and bioaccumulation potential.

- Collaborate with environmental scientists to design microcosm experiments simulating natural ecosystems .

Data Management and Validation

Q. What frameworks ensure data integrity in high-throughput studies of this compound?

- Methodological Answer : Implement chemical software solutions for secure, reproducible workflows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.